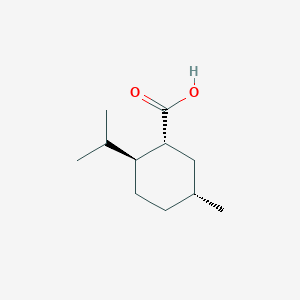

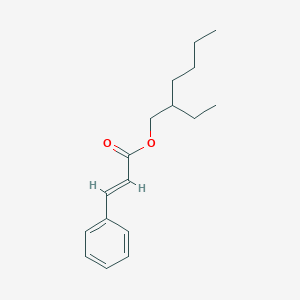

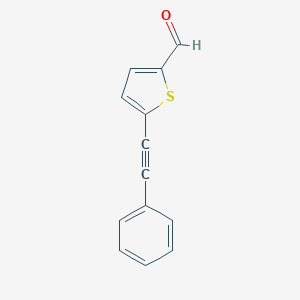

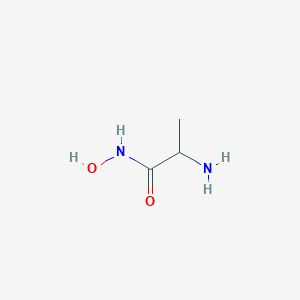

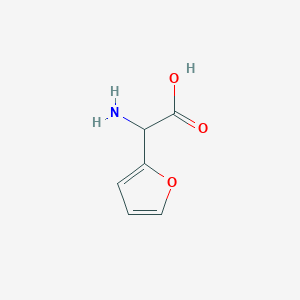

2-amino-N-hydroxypropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

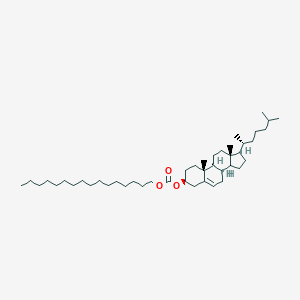

Leurosine is a vinca alkaloid derived from the periwinkle plant, Catharanthus roseus. Vinca alkaloids are a group of anti-mitotic and anti-microtubule agents that have been widely studied for their medicinal properties, particularly in cancer treatment . Leurosine, along with other vinca alkaloids like vinblastine and vincristine, has shown significant potential in inhibiting the growth of cancer cells .

准备方法

LEUROSINE 可以从长春花的叶子中提取。 提取过程包括干燥植物材料,然后进行溶剂提取和纯化 . LEUROSINE 的工业生产通常涉及生物技术进步,例如植物组织培养技术,以提高该化合物的产量 . 此外,已经开发出合成路线,通过化学修饰从其他长春花生物碱生产 LEUROSINE .

化学反应分析

LEUROSINE 会经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂,如血浆铜蓝蛋白和漆酶 . LEUROSINE 氧化形成的主要产物之一是 5-羟基 LEUROSINE . 这些反应对于理解该化合物的行为以及潜在的治疗应用修改至关重要。

科学研究应用

LEUROSINE 因其在科学研究中的应用而得到广泛研究,特别是在化学、生物学、医学和工业领域。 在化学领域,LEUROSINE 被用作合成其他长春花生物碱(如长春瑞滨)的前体 . 在生物学和医学领域,LEUROSINE 及其衍生物通过抑制微管的聚合而表现出显著的抗癌特性,从而阻止癌细胞分裂 . 此外,LEUROSINE 还因其在治疗其他疾病(如糖尿病和心脏病)中的潜在用途而受到研究 .

作用机制

LEUROSINE 通过与微管蛋白结合而发挥作用,微管蛋白是微管形成所必需的蛋白质 . 通过抑制微管蛋白的聚合,LEUROSINE 扰乱有丝分裂纺锤体的形成,而有丝分裂纺锤体是细胞分裂所必需的 . 这种作用机制使 LEUROSINE 成为有效的抗癌药物,因为它可以阻止癌细胞增殖。

相似化合物的比较

LEUROSINE 是长春花生物碱家族的一部分,该家族包括其他化合物,如长春碱、长春新碱、长春地辛和长春瑞滨 . 虽然所有这些化合物都具有相似的作用机制,但 LEUROSINE 在化学结构和具体应用方面是独一无二的。 例如,长春碱和长春新碱主要用于各种癌症的化疗,而长春瑞滨则专门用于非小细胞肺癌 . LEUROSINE 独特的化学性质使其成为医药化学领域进一步研究和开发的宝贵化合物。

结论

LEUROSINE 是一种很有前途的长春花生物碱,在科学研究和医药应用中具有巨大潜力。其独特的化学结构和作用机制使其成为开发新型治疗药物的重要化合物。对 LEUROSINE 及其衍生物的持续研究很可能会导致癌症和其他疾病治疗方面的新进展。

属性

IUPAC Name |

2-amino-N-hydroxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAQJFBTHFOHLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15465-70-0 |

Source

|

| Record name | NSC3839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)